molecular formula C15H15ClO2 B8815193 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene CAS No. 1699-38-3

2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene

Cat. No. B8815193
CAS RN: 1699-38-3
M. Wt: 262.73 g/mol
InChI Key: WVWFKLUFYXQFHO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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properties

CAS RN

1699-38-3

Product Name

2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

4-(chloromethyl)-1-methoxy-2-phenylmethoxybenzene

InChI

InChI=1S/C15H15ClO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

WVWFKLUFYXQFHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCl)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (64 ml) was added over 10 minutes to a stirred solution of the above alcohol in dichloromethane (500 ml). After 20 minutes the mixture was evaporated to dryness, in vacuo, toluene (2×75 ml) added, and evaporation in vacuo repeated to give crude 3-benzyloxy-4-methoxy-benzyl chloride (97.85 g, 105.5%). The chloride (353 mmole) was dissolved in acetone, (400 ml) treated with sodium thiocyanate, (57.22 g ,706 mmole) homogenized and heated under reflux for 1.5 hours. The solid was filtered off at room temperature and the solvent evaporated in vacuo. The residue was suspended in water (600 ml) to give a solution of pH 2, and neutralized with sodium bicarbonate solution. After crystallization the solid was collected, dried, dissolved in dichloromethane (300 ml) , dried (Na2SO4), treated with charcoal, filtered and evaporated to dryness. The residue was crystallized from petroleum ether (400 ml) to give 3-benzyloxy-4-methoxy-benzyl thiocyanate (95.65 g, 95.0%), mp 70-74° C. The thiocyanate (335 mmole) was heated under reflux in n-valeronitrile (280ml) for 2 hours and evaporated to dryness to give 98.4 g of crude product. This was dissolved in THF (200 ml) and treated with 32% aqueous ammonia solution (101 ml) at room temperature. After 3 hours the thiourea was collected at 10° C. and washed with diethyl ether to give 1-(3-benzyloxy-4-methoxy-benzyl)-2-thiourea (63.08 g, 62.2%), mp 179-181° C. The filtrate was evaporated to dryness and the residue crystallized from dichloromethane to give 11.51 g (11.3%) as a second crop.
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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